molecular formula C15H12FN3OS2 B13376833 3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one

3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B13376833
M. Wt: 333.4 g/mol
InChI Key: ZMHAZKBFPFZHCY-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a fluorobenzyl group, a thienylmethyl group, and a triazinone core

Properties

Molecular Formula

C15H12FN3OS2

Molecular Weight

333.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-(thiophen-2-ylmethyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C15H12FN3OS2/c16-11-5-3-10(4-6-11)9-22-15-17-14(20)13(18-19-15)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,19,20)

InChI Key

ZMHAZKBFPFZHCY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(NC2=O)SCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate. This intermediate is then reacted with 2-thienylmethylamine to yield the desired triazine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one stands out due to its unique combination of a fluorobenzyl group and a thienylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

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